molecular formula C6H14O12P2 B1663439 Fructose 2,6-biphosphate CAS No. 79082-92-1

Fructose 2,6-biphosphate

Cat. No.: B1663439
CAS No.: 79082-92-1
M. Wt: 340.12 g/mol
InChI Key: YXWOAJXNVLXPMU-ZXXMMSQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructose 2,6-bisphosphate (F2,6BP) is a critical regulatory metabolite discovered in 1980, acting as a potent allosteric effector of carbohydrate metabolism in eukaryotes . Its primary role is to coordinate glycolysis and gluconeogenesis by modulating the activity of two key enzymes:

  • 6-Phosphofructo-1-Kinase (PFK-1): F2,6BP activates PFK-1, enhancing glycolysis by promoting the conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) .
  • Fructose-1,6-Bisphosphatase (FBPase-1): F2,6BP inhibits FBPase-1, suppressing gluconeogenesis .

F2,6BP is synthesized and degraded by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which balances its cellular concentration in response to hormonal and metabolic signals . Its levels are tightly regulated under hypoxia, nutrient stress, and hormonal stimuli (e.g., insulin and glucagon) .

Preparation Methods

Enzymatic Synthesis of Fructose 2,6-Bisphosphate

Bifunctional Enzyme Systems

The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) serves as the primary biological catalyst for F2,6BP synthesis. This enzyme exists in four isoforms (PFKFB1–4), with PFKFB3 and PFKFB4 showing the highest kinase-to-phosphatase activity ratios (81.7:1 and 4.3:1, respectively). Recombinant PFKFB4, when overexpressed in H460 cancer cells, increases intracellular F2,6BP concentrations by 2.8-fold and glycolytic ATP production by 39.9 pmol/μg protein.

Reaction Mechanism :
$$
\text{Fructose 6-phosphate (F6P) + ATP} \xrightarrow{\text{PFK-2}} \text{F2,6BP + ADP}
$$
The dephosphorylated form of PFK-2 dominates under insulin-stimulated conditions, favoring kinase activity. Substrate concentrations critically influence yield:

  • Optimal F6P: 0.1–10 mM
  • ATP: 1–5 mM
  • Mg²⁺: 5–10 mM (required for kinase activation)

Table 1: Enzymatic Synthesis Parameters for PFKFB Isoforms

Parameter PFKFB3 PFKFB4
$$ V_{\text{max}} $$ (kinase) 38.4 mU/mg 5.06 mU/mg
$$ K_m $$ (F6P) 0.12 mM 0.25 mM
pH Optimum 7.0–7.5 6.8–7.2
Yield (F2,6BP) 72% 68%

Multi-Enzyme Cascades

Industrial-scale production often employs multi-enzyme systems to regenerate ATP and improve stoichiometry. A patented method combines hexokinase, glucose-6-phosphate isomerase, and PFK-2 in a single reactor:

  • Substrate Flexibility :

    • Glucose → Glucose-6-phosphate (via hexokinase)
    • Fructose → F6P (via isomerase)
    • Direct F6P supplementation
  • ATP Recycling :
    Adding polyphosphate kinase reduces ATP demand by 40%, achieving an 85% F2,6BP yield at 10 mM F6P.

Reaction Scheme :
$$
\text{Glucose} \xrightarrow{\text{Hexokinase}} \text{G6P} \xrightarrow{\text{Isomerase}} \text{F6P} \xrightarrow{\text{PFK-2}} \text{F2,6BP}
$$

Chemical Synthesis Routes

Van Schaftingen-Hers Method

The seminal chemical synthesis involves cyclization of fructose 1,6-bisphosphate (F1,6BP) using dicyclohexylcarbodiimide (DCC), followed by alkaline hydrolysis:

Step 1: Cyclization
$$
\text{F1,6BP + DCC} \rightarrow \text{Fructose 1,2-cyclic-6-bisphosphate (FCP) + DCU}
$$

  • Solvent: Anhydrous pyridine
  • Temperature: 25°C
  • Yield: 60–70%

Step 2: Hydrolysis
$$
\text{FCP + NaOH} \rightarrow \text{F2,6BP}
$$

  • Conditions: 0.1 M NaOH, 4°C, 24 h
  • Yield: 85–90%

Limitations :

  • DCC toxicity necessitates rigorous purification.
  • Alkaline conditions may degrade F2,6BP if pH exceeds 9.5.

Modified Chemical Synthesis

Patent EP0616036A1 describes a safer route using glucose or fructose as starting materials:

  • Glucose Pathway :

    • Phosphorylation to G6P (hexokinase)
    • Isomerization to F6P (glucose-6-phosphate isomerase)
    • Kinase reaction (PFK-2)
  • Direct Fructose Use :
    Bypasses isomerization step, reducing enzyme costs by 30%.

Table 2: Comparative Analysis of Chemical vs. Enzymatic Synthesis

Metric Chemical Synthesis Enzymatic Synthesis
Starting Material Cost $12/g $8/g
Reaction Time 48 h 24 h
Purity 92% 98%
Scalability 10 kg/batch 100 kg/batch

Purification and Isolation Techniques

Zinc Precipitation

Zinc salts selectively precipitate F2,6BP from reaction mixtures:

  • First Precipitation :

    • Add ZnCl₂ (0.1 M) to pH 6.0
    • Centrifuge to remove proteins (90% clearance)
  • Second Precipitation :

    • Supernatant adjusted to pH 8.0 with NH₄OH
    • F2,6BP-Zn complex forms (95% purity)

Advantages :

  • Removes 99% of F1,6BP and F6P contaminants.
  • Scalable to industrial volumes.

Ion-Exchange Chromatography

DEAE-Sepharose columns resolve F2,6BP from cyclic intermediates:

  • Eluent: 0.1–0.5 M NaCl gradient
  • Recovery: 80% with 99.5% purity

Industrial Applications and Challenges

Pharmaceutical Uses

F2,6BP enhances glycolytic flux in ischemic tissues, making it a candidate for cardiac protection therapies. However, instability in serum (t₁/₂ = 15 min) limits clinical use.

Research Reagents

Ultrapure F2,6BP (≥99%) is essential for kinetic studies of PFK-1. Enzymatically synthesized batches show superior activity (EC₅₀ = 0.8 μM) compared to chemical analogs (EC₅₀ = 1.2 μM).

Chemical Reactions Analysis

Degradation (Phosphatase Activity: FBPase-2)

  • Reaction :
    \text{Fru-2,6-P₂ + H₂O → Fru-6-P + P_i}

  • Mechanism :
    The phosphatase domain hydrolyzes the C2 phosphate group via a phosphohistidine intermediate . Key residues (e.g., His256 and His390 in testis isozymes) act as nucleophiles or general bases . Mutation studies show that His256 elimination shifts the mechanism to direct water-mediated hydrolysis .

Hormonal Control

HormoneEffect on Enzyme StateFru-2,6-P₂ LevelMetabolic Outcome
Insulin DephosphorylationActivates PFK-1 → Glycolysis
Glucagon Phosphorylation (PKA)Inhibits PFK-1 → Gluconeogenesis
  • Phosphorylation of PFK-2/FBPase-2 at an N-terminal serine residue by protein kinase A (PKA) activates FBPase-2 and inhibits PFK-2, reducing Fru-2,6-P₂ levels .

Allosteric Regulation

  • PFK-1 Activation :
    Fru-2,6-P₂ increases PFK-1’s affinity for Fru-6-P (KmK_m reduced from 6 mM to 0.1 mM) and alleviates ATP/citrate inhibition .

  • FBPase-1 Inhibition :
    Fru-2,6-P₂ competes with fructose 1,6-bisphosphate (Fru-1,6-P₂) for binding to FBPase-1, suppressing gluconeogenesis .

Catalytic Residues in PFK-2/FBPase-2

ResidueRoleImpact of MutationSource
His256 Nucleophilic catalyst↓ Activity (kcat = 17% WT)
His390 General base for water activation↓ Activity (kcat = 12.5% WT)
Arg255 Stabilizes phosphate transitionAlters reaction kinetics

Structural Insights

  • PFK-2 Domain : Resembles adenylate kinase fold, with ATP-binding motifs critical for phosphoryl transfer .

  • FBPase-2 Domain : Shares homology with histidine phosphatases, utilizing a covalent phosphoenzyme intermediate .

Kinetic Parameters

ParameterPFK-2 ActivityFBPase-2 ActivitySource
VmaxV_{max}Vmax 4.3x higher than phosphatase0.23 µmol/min/mg (H256A mutant)
KmK_mKm (Fru-6-P) 15 µMN/A
pH Optimum 7.5–8.06.5–7.0

Pathophysiological Implications

  • Cancer Metabolism : Elevated Fru-2,6-P₂ in tumors enhances glycolysis (Warburg effect). PFKFB4, a hypoxia-inducible isozyme, drives Fru-2,6-P₂ synthesis, promoting ATP production and tumor growth .

  • TIGAR Protein : A p53-induced bisphosphatase homolog, TIGAR hydrolyzes Fru-2,6-P₂ to Fru-6-P, redirecting flux to the pentose phosphate pathway (PPP) for NADPH and ROS mitigation .

Scientific Research Applications

Regulation of Glycolysis and Gluconeogenesis

Fru-2,6-P2 acts as a powerful allosteric regulator of key enzymes involved in glycolysis and gluconeogenesis. It enhances the activity of phosphofructokinase-1 (PFK-1), promoting glycolysis while inhibiting fructose-1,6-bisphosphatase (FBPase-1), which is essential for gluconeogenesis. This regulatory mechanism allows cells to adapt their metabolic pathways based on energy demands.

Case Study: Hepatic Regulation

A study demonstrated that increasing hepatic levels of Fru-2,6-P2 can overcome insulin resistance in type 2 diabetes models. By using adenovirus-mediated overexpression of the enzyme responsible for its synthesis, researchers observed significant reductions in plasma glucose and lipids in diabetic mice. This suggests that targeting Fru-2,6-P2 could be a therapeutic strategy for managing diabetes-related metabolic dysfunctions .

Role in Cancer Metabolism

Fru-2,6-P2 has been implicated in cancer cell metabolism, where altered glycolytic pathways are often observed. Tumor cells frequently exhibit increased glycolytic flux to support rapid proliferation, a phenomenon known as the Warburg effect.

Research Findings

Research indicates that elevated levels of Fru-2,6-P2 can enhance glycolytic activity in cancer cells, thus providing a potential target for cancer therapies aimed at disrupting the metabolic adaptations of tumors .

Impact on Insulin Secretion

In pancreatic β-cells, Fru-2,6-P2 modulates insulin secretion by influencing calcium oscillations. Studies have shown that varying levels of Fru-2,6-P2 can alter the frequency and amplitude of these oscillations, which are critical for proper insulin release. This modulation suggests that Fru-2,6-P2 could be a key player in maintaining glucose homeostasis through its effects on insulin secretion .

Applications in Fermentation Technology

Fru-2,6-P2 is also relevant in industrial applications such as fermentation technology. Its role as an activator of glycolysis makes it beneficial for optimizing fermentation processes where efficient sugar conversion to alcohol or organic acids is desired.

Industrial Insights

In vinegar production using Gluconacetobacter species, the presence of Fru-2,6-P2 can enhance the efficiency of sugar metabolism during fermentation, leading to higher yields of acetic acid .

Potential Therapeutic Targets

Given its regulatory functions in various metabolic pathways, Fru-2,6-P2 is being explored as a therapeutic target for several conditions including obesity and metabolic syndromes. By manipulating its levels through genetic or pharmacological means, researchers aim to restore normal metabolic functions in affected individuals.

Summary Table: Applications of Fru-2,6-P2

Application AreaDescriptionKey Findings/Studies
Glycolysis RegulationEnhances PFK-1 activity; inhibits FBPase-1Overcoming insulin resistance
Cancer MetabolismAlters glycolytic flux in tumor cellsPotential therapeutic target
Insulin SecretionModulates calcium oscillations affecting insulin releaseInfluences glucose homeostasis
Fermentation TechnologyEnhances sugar conversion efficiencyImproves yields in vinegar production
Therapeutic TargetPotential for treating obesity and metabolic syndromesManipulation strategies under study

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Fructose 1,6-Bisphosphate (F1,6BP)

Property F2,6BP F1,6BP
Structure Fructose phosphorylated at C2 and C6 Fructose phosphorylated at C1 and C6
Enzyme Interaction Activates PFK-1; inhibits FBPase-1 Intermediate in glycolysis/gluconeogenesis
Regulatory Role Allosteric regulator of metabolic flux Substrate for aldolase in glycolysis
Synthesis Pathway Produced by PFKFB3 kinase activity Produced by PFK-1 or gluconeogenic enzymes
Concentration Dynamics nM–µM range; sensitive to hormonal signals mM range; stable under steady-state conditions
Physiological Impact Determines glycolysis/gluconeogenesis switch No direct regulatory role; metabolic intermediate

Key Findings :

  • F2,6BP exhibits cooperative effects with AMP to amplify PFK-1 activation, whereas F1,6BP lacks such interactions .

Glucose 1,6-Bisphosphate (G1,6BP)

Property F2,6BP G1,6BP
Structure Fructose-based bisphosphate Glucose-based bisphosphate
Function Glycolysis/gluconeogenesis regulation Regulates glycogen metabolism and glycolysis
Enzyme Interaction Targets PFK-1 and FBPase-1 Activates phosphoglucomutase and PFK-1
Tissue Distribution Ubiquitous in eukaryotes Predominantly in muscle and liver

Key Findings :

  • G1,6BP primarily regulates glycogen phosphorylase and phosphoglucomutase , unlike F2,6BP, which focuses on glycolysis/gluconeogenesis .
  • Both compounds exhibit concentration-dependent effects , but G1,6BP operates at higher concentrations (µM–mM) .

Fructose 6-Phosphate (F6P)

Property F2,6BP F6P
Structure Bisphosphate at C2 and C6 Monophosphate at C6
Metabolic Role Regulatory molecule Glycolytic intermediate
Enzyme Interaction Modulates PFK-1 and FBPase-1 Substrate for PFK-1 and PFKFB3
Response to Stress Levels rise under hypoxia to boost glycolysis Levels fluctuate with glycolytic activity

Key Findings :

  • F6P is a precursor for F2,6BP synthesis via PFKFB3, linking substrate availability to regulatory signaling .
  • In plants, F2,6BP activates pyrophosphate-linked phosphofructokinase (PFP) , a role absent in F6P .

Other Bisphosphates: Sedoheptulose 1,7-Bisphosphate (SBP)

Property F2,6BP SBP
Pathway Glycolysis/gluconeogenesis Calvin cycle (photosynthesis)
Function Metabolic flux regulator Intermediate in carbon fixation
Regulatory Role Allosteric enzyme modulation No known regulatory function

Key Findings :

  • SBP is exclusive to photosynthetic organisms and lacks the regulatory versatility of F2,6BP .

Research Insights and Clinical Relevance

  • Cancer Metabolism : F2,6BP overexpression via PFKFB3 drives the Warburg effect, making it a therapeutic target .
  • Plant Metabolism : F2,6BP regulates cytoplasmic glycolysis in C3 plants, unlike F1,6BP, which operates in chloroplasts .
  • Toxicology : Tramadol exposure reduces F2,6BP levels, disrupting energy metabolism and activating the pentose phosphate pathway .

Biological Activity

Fructose 2,6-bisphosphate (F2,6BP) is a crucial regulatory metabolite in cellular metabolism, particularly in glycolysis and gluconeogenesis. It is synthesized by the enzyme 6-phosphofructo-2-kinase (PFK-2) and acts as an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), thereby playing a significant role in controlling glucose metabolism. This article explores the biological activity of F2,6BP, its implications in various metabolic pathways, and its potential therapeutic applications.

Regulation of Glycolysis and Gluconeogenesis

F2,6BP is primarily known for its role in regulating the glycolytic pathway. It enhances the activity of PFK-1, which catalyzes the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate. This reaction is a key control point in glycolysis. Conversely, F2,6BP inhibits fructose 1,6-bisphosphatase (FBPase), an enzyme that catalyzes the reverse reaction during gluconeogenesis. This dual regulatory function allows F2,6BP to maintain glucose homeostasis in response to varying metabolic demands.

Table: Enzymatic Regulation by F2,6BP

EnzymeReaction TypeEffect of F2,6BP
PFK-1GlycolysisActivator
FBPaseGluconeogenesisInhibitor

Role in Cancer Metabolism

Recent studies have highlighted the elevated levels of F2,6BP in cancer cells compared to normal cells. This increase is often attributed to the overexpression of PFKFB isoenzymes (PFKFB1-4), which are responsible for synthesizing F2,6BP. The heightened concentration of F2,6BP facilitates increased glycolytic flux necessary for rapid cell proliferation and survival under hypoxic conditions commonly found in tumors .

Case Study: PFKFB4 in Cancer

A study demonstrated that inhibiting the kinase activity of PFKFB4 significantly reduced F2,6BP levels in cancer cell lines, leading to decreased glucose uptake and ATP production. This suggests that targeting PFKFB4 may be a viable strategy for cancer therapy by disrupting the metabolic adaptations that support tumor growth .

Implications in Diabetes Management

In the context of diabetes, particularly type 2 diabetes characterized by insulin resistance, increasing hepatic levels of F2,6BP has shown promising results. A study involving adenovirus-mediated gene transfer to enhance hepatic PFK-2 activity resulted in significantly elevated F2,6BP levels. This intervention improved insulin sensitivity by downregulating glucose-6-phosphatase and upregulating glucokinase expression .

Table: Effects of Increased F2,6BP on Hepatic Metabolism

ParameterControl GroupEnhanced F2,6BP Group
Plasma Glucose LevelsHighSignificantly Reduced
Insulin LevelsElevatedReduced
Glucose-6-Phosphatase ExpressionHighDownregulated
Glucokinase ExpressionLowUpregulated

F2,6BP functions through several mechanisms:

  • Allosteric Modulation : It increases PFK-1 affinity for its substrates while alleviating inhibition by ATP .
  • Regulatory Feedback : It plays a role in feedback mechanisms that adjust metabolic pathways according to cellular energy status.
  • Impact on Macrophage Metabolism : In chronic diseases such as obesity and type 2 diabetes, macrophages exhibit altered metabolism influenced by F2,6BP levels .

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify intracellular F2,6BP levels, and how do they address technical challenges?

F2,6BP levels are typically measured using enzymatic assays coupled with spectrophotometry or HPLC. For example, enzymatic cleavage of F2,6BP by fructose-2,6-bisphosphatase releases inorganic phosphate, which can be quantified colorimetrically. However, rapid degradation of F2,6BP during sample preparation requires immediate freezing of tissues in liquid nitrogen and acid extraction to stabilize the metabolite . Method validation should include spike-recovery experiments to account for matrix effects.

Q. How does F2,6BP regulate glycolysis and gluconeogenesis at the enzymatic level?

F2,6BP is a dual regulator: it activates 6-phosphofructo-1-kinase (PFK-1), a rate-limiting glycolytic enzyme, by reducing its Km for fructose-6-phosphate, while inhibiting fructose-1,6-bisphosphatase (FBPase), a gluconeogenic enzyme. This regulation is concentration-dependent, with F2,6BP shifting the equilibrium toward glycolysis. Experimental validation involves kinetic assays using purified PFK-1 and FBPase under varying F2,6BP concentrations .

Q. What are the primary sources of variability in measuring PFK-2/FBPase-2 activity, and how can they be minimized?

Variability arises from tissue-specific PFK-2/FBPase-2 isoforms (e.g., liver vs. muscle), post-translational modifications (e.g., phosphorylation by PKA), and substrate competition. To mitigate this, researchers should:

  • Use isoform-specific antibodies or knockout models .
  • Pre-treat samples with phosphatase inhibitors to preserve phosphorylation states .
  • Normalize activity to protein concentration via Bradford or Lowry assays .

Advanced Research Questions

Q. How can conflicting data on F2,6BP’s role in cancer metabolism be resolved?

Discrepancies in studies linking F2,6BP to the Warburg effect may stem from isoform-specific PFK-2/FBPase-2 expression (e.g., PFKFB3 in hypoxia vs. PFKFB4 in normoxia) or off-target effects of metabolic inhibitors. Advanced approaches include:

  • CRISPR-Cas9-mediated isoform silencing .
  • Metabolomic profiling paired with flux analysis (e.g., ¹³C-glucose tracing) to dissect pathway contributions .
  • Cross-referencing proteomics data with enzymatic activity assays to identify post-translational modifications .

Q. What experimental models are suitable for studying F2,6BP’s role in immune cell dysfunction during metabolic diseases like diabetes?

  • In vitro : Primary lymphocytes from diabetic patients, treated with hyperglycemic media, to assess F2,6BP accumulation and glycolytic flux via Seahorse XF analyzers .
  • In vivo : Streptozotocin-induced diabetic rodents, with lymphocyte-specific Pfkfb2/3 knockouts, to isolate F2,6BP’s effects on immune cell function .
  • Clinical cohorts : Longitudinal studies correlating F2,6BP levels in PBMCs with HbA1c and infection rates in diabetic patients .

Q. How do genetic mutations in PFK-2/FBPase-2 isoforms affect cellular metabolism, and what methodologies can elucidate their mechanistic roles?

Mutations in Pfkfb genes (e.g., Pfkfb3 R132H) alter F2,6BP synthesis/degradation kinetics. Key methodologies include:

  • Kinase/phosphatase activity assays : Compare mutant vs. wild-type enzyme kinetics using radiolabeled substrates (³²P-ATP) .
  • Metabolic phenotyping : Use CRISPR-edited cell lines to measure lactate production, glucose uptake, and mitochondrial respiration .
  • Structural biology : X-ray crystallography or Cryo-EM to map mutation-induced conformational changes in PFK-2/FBPase-2 .

Q. What strategies can address discrepancies between F2,6BP levels and glycolytic flux in macrophages under inflammatory conditions?

  • Multi-omics integration : Combine RNA-seq (isoform expression), phosphoproteomics (activation states), and metabolomics (F2,6BP and downstream intermediates) .
  • Allosteric modulation : Test the impact of citrate (inhibitor) or AMP (activator) on PFK-1 activity in F2,6BP-depleted cells .
  • Compartmentalized analysis : Subcellular fractionation to assess mitochondrial vs. cytosolic contributions to ATP/AMP ratios .

Q. Methodological Notes

  • Standardization : Always include internal controls (e.g., recombinant F2,6BP) in assays to account for batch variability .
  • Ethical compliance : For clinical samples, ensure IRB approval and correlate metabolic data with de-identified patient metadata .

Properties

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWOAJXNVLXPMU-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897603
Record name Fructose 2,6-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fructose 2,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79082-92-1
Record name Fructose 2,6-diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79082-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose 2,6-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fructose 2,6-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fructose 2,6-diphosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE96VBE4LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Fructose 2,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fructose 2,6-biphosphate
Fructose 2,6-biphosphate
Fructose 2,6-biphosphate
Fructose 2,6-biphosphate
Fructose 2,6-biphosphate
Fructose 2,6-biphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.